molecular formula C5H5ClS B100211 2-Chloro-5-methylthiophene CAS No. 17249-82-0

2-Chloro-5-methylthiophene

Cat. No. B100211
CAS RN: 17249-82-0
M. Wt: 132.61 g/mol
InChI Key: JSMMZMYGEVUURX-UHFFFAOYSA-N
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Description

2-Chloro-5-methylthiophene is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility in synthetic chemistry stems from its reactivity, which allows it to undergo a range of chemical transformations .

Synthesis Analysis

The synthesis of 2-Chloro-5-methylthiophene has been reported to be a facile and low-cost process. It is prepared through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product with a 73.96% yield. This high yield indicates an efficient synthetic route, making it accessible for further chemical applications .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-Chloro-5-methylthiophene, they do provide insights into related compounds. For instance, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, was characterized using spectroscopic methods and quantum mechanical calculations, which could provide analogous information about the electronic structure and reactivity of 2-Chloro-5-methylthiophene .

Chemical Reactions Analysis

The reactivity of thiophene derivatives is well-documented, with various papers describing reactions that could be relevant to 2-Chloro-5-methylthiophene. For example, the synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene and anhydrous sodium sulfide suggests that 2-Chloro-5-methylthiophene could potentially undergo similar reductive transformations . Additionally, the formation of ethers from methyl 3-hydroxythiophene-2-carboxylate after halogenation and alcohol addition indicates that 2-Chloro-5-methylthiophene might also participate in substitution reactions to yield various alkylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-methylthiophene can be inferred from the properties of similar compounds. For instance, the crystal and molecular structure of related thiophene derivatives provide information on the potential steric and electronic effects that substituents on the thiophene ring can have. These effects can influence the boiling point, melting point, solubility, and stability of the compound . The presence of chlorine in 2-Chloro-5-methylthiophene suggests it may have a relatively high density and polar character, which could affect its solubility in various solvents.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Chloro-5-methylthiophene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A study by Yang (2010) describes a facile and cost-effective method for preparing 2-Chloro-5-methylthiophene through the reaction of 2-methylthiophene with sulfuryl chloride, achieving a yield of 73.96% (Yang, 2010).

Photochromic Liquid Crystal Derivatives

2-Chloro-5-methylthiophene has been used to synthesize photochromic liquid crystal dithienylcyclopentene derivatives. These derivatives exhibit reversible isomerization and color changes under different light irradiations, potentially useful in display technologies. Cui, Shen, and Zheng (2016) characterized these derivatives using various analytical techniques, including NMR and mass spectrometry (Cui, Shen, & Zheng, 2016).

Molecular Structure Studies

Research on 2-Chloro-5-methylthiophene's molecular structure has been conducted using gas electron diffraction and microwave spectroscopy. Tanabe et al. (1995) provided detailed structural parameters, enhancing understanding of its physical and chemical properties (Tanabe et al., 1995).

Electrochemical Applications

In electrochemistry, 2-Chloro-5-methylthiophene derivatives have been investigated for their potential as rechargeable cathode materials in lithium/sulfur dioxide cells. Walker (1991) reported high capacity and energy density from these materials, suggesting their application in battery technology (Walker, 1991).

Lithiation and Substitution Reactions

The selective lithiation of 3-methylthiophene at the 5-position, using lithium 2,2,6,6-tetra-methylpiperidide, was reported by Smith and Barratt (2007). This process is significant for synthesizing 2,4-disubstituted thiophenes, a critical step in organic synthesis (Smith & Barratt, 2007).

Substituent Effects Studies

Tong et al. (2010) conducted a study on the electronic structure and substituent effects in derivatives of 2-bromothiophene, including 2-bromo-5-methylthiophene. This research, involving photoelectron spectroscopy, helps in understanding the reactivities of these compounds (Tong et al., 2010).

Safety And Hazards

2-Chloro-5-methylthiophene is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored locked up and in a well-ventilated place .

Future Directions

2-Chloro-5-methylthiophene is a versatile intermediate for the synthesis of pharmaceuticals and agrochemicals . Its use in the synthesis of dithienylcyclopentene optical molecular switches suggests potential applications in the field of optoelectronics .

properties

IUPAC Name

2-chloro-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMMZMYGEVUURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169326
Record name Thiophene, 2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylthiophene

CAS RN

17249-82-0
Record name Thiophene, 2-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
W Chen, J Caceres-Cortes, H Zhang… - Chemical Research …, 2011 - ACS Publications
The thiophene moiety has been recognized as a toxicophore because of the potential of oxidative bioactivation leading to electrophilic species. The introduction of bulky or electron-…
Number of citations: 28 pubs.acs.org
Y Yokoyama, Y Yamashita, K Takahashi… - Bulletin of the Chemical …, 1983 - journal.csj.jp
… The protonation of 2-chloro-5-methylthiophene occurs at the 5-position, and, in the HSO,F system, the cation 5H-2-chloro-5-methylthiophenium ion thus formed undergoes an …
Number of citations: 19 www.journal.csj.jp
Y Yukihiro, Y Yukihide, S Tyo - Bulletin of the Chemical Society of Japan, 1983 - cir.nii.ac.jp
… The protonation of 2-chloro-5-methylthiophene occurs at the 5-position, and, in the HSO 3 F system, the cation 5H-2-chloro-5-methylthiophenium ion thus formed undergoes an …
Number of citations: 0 cir.nii.ac.jp
S Cui, D Shen, Z Zheng - Liquid Crystals, 2016 - Taylor & Francis
… A series of photochromic liquid crystal dithienylcyclopentene derivatives were synthesised from the initial material 2-chloro-5-methylthiophene. They were characterised by 1 H NMR, …
Number of citations: 3 www.tandfonline.com
M Zastrow, S Thyagarajan, SA Ahmed… - Chemistry–An Asian …, 2010 - Wiley Online Library
… To find the optimal reaction conditions for the valuable starting material 4, we carried out model studies with 2-chloro-5-methylthiophene (9) and triethylsilylacetylene (TES-acetylene) (…
Number of citations: 11 onlinelibrary.wiley.com
Y Yokoyama, Y Yamashita, K Takahashi, T Sone - jlc.jst.go.jp
… The protonation of 2-chloro-5-methylthiophene occurs at the 5-position, and, in the HS03F system, the cation 5//-2-chloro-5-methylthiophenium ion thus formed undergoes an …
Number of citations: 1 jlc.jst.go.jp
Y Goldberg, H Alper - The Journal of Organic Chemistry, 1993 - ACS Publications
Catalytic amounts of 70% perchloric acid (0.1-10, mostly 0.1-1, mol%, based on substrate) initiate the regioselective halogenation of activated aromatics [mesitylene, 1, 3-…
Number of citations: 86 pubs.acs.org
G Engelmann, R Stößer, G Koßmehl… - Journal of the …, 1996 - pubs.rsc.org
… According to Ayres et a1.,I9 a mixture of 24.4 g (0.18 mol) 2chloro-5-methylthiophene (l), 39.4 g (0.15 mol) iodine, 17.8 g (78 mmol) periodic acid, 1 15 ml acetic acid, 24 ml water and …
Number of citations: 6 pubs.rsc.org
LN Lucas, JJD Jong, JH Esch… - European Journal of …, 2003 - Wiley Online Library
… However, when 2-chloro-5-methylthiophene20 was subjected to a Friedel−Crafts reaction18 with AlCl 3 and glutaryl dichloride in CS 2 at 0 C the desired diketone 8 was obtained in 98…
KJ Koziol - 2022 - d-nb.info
… barrier to internal rotation is also influenced by neighbouring hetero-atoms or functional groups found in 4- and 5-methylthiazole, 2-methylthiophene and 2-chloro-5-methylthiophene. …
Number of citations: 0 d-nb.info

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